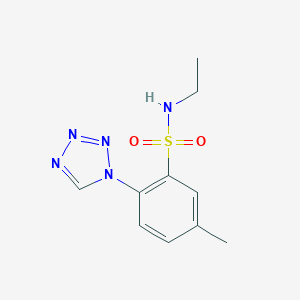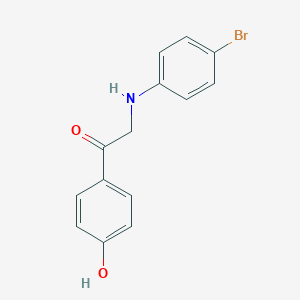![molecular formula C23H17ClFN3O2S B299782 (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B299782.png)
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a combination of benzodioxin, triazole, and sulfide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfur sources. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the triazole moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings and triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the triazole moiety may interact with enzyme active sites, inhibiting their function, while the benzodioxin and fluorophenyl groups enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
The uniqueness of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a bioactive compound due to the unique electronic effects of fluorine.
Propiedades
Fórmula molecular |
C23H17ClFN3O2S |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H17ClFN3O2S/c24-18-9-16-12-29-14-30-21(16)17(10-18)13-31-23-27-26-22(15-5-4-6-19(25)11-15)28(23)20-7-2-1-3-8-20/h1-11H,12-14H2 |
Clave InChI |
ZVJCKMXLKGXNDG-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)F)Cl |
SMILES canónico |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)F)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


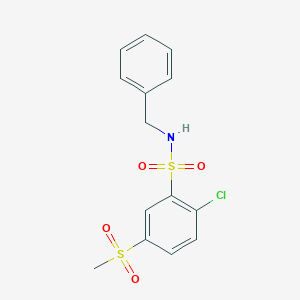
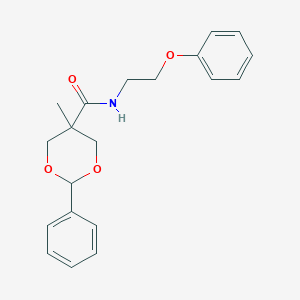
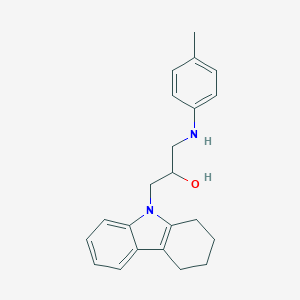
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
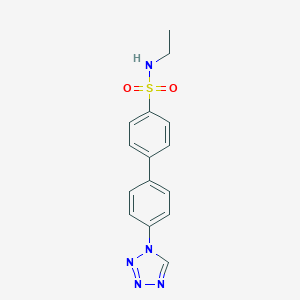
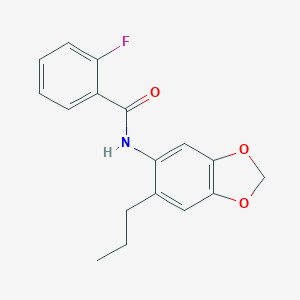
![2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide](/img/structure/B299717.png)
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B299718.png)
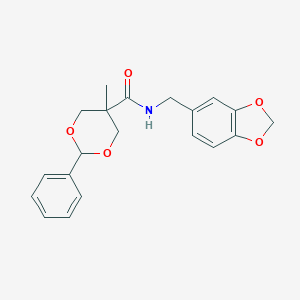
![N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B299723.png)
